An In-Depth Technical Guide to the Chemical Properties of Saxagliptin-15N,D2 Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of Saxagliptin-15N,D2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies related to Saxagliptin-15N,D2 Hydrochloride. This isotopically labeled compound is a crucial tool in pharmacokinetic and metabolic studies of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Core Chemical Properties
Saxagliptin-15N,D2 Hydrochloride is a stable, isotopically labeled form of Saxagliptin Hydrochloride. The incorporation of a nitrogen-15 atom and two deuterium atoms allows for its differentiation from the unlabeled drug in mass spectrometry-based analyses, making it an ideal internal standard for quantitative bioanalytical assays.
| Property | Value | Source(s) |
| Chemical Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile hydrochloride | [1] |
| CAS Number | 1309934-06-2 | [1] |
| Molecular Formula | C₁₈H₂₃D₂N₂¹⁵NO₂ · HCl | [2] |
| Molecular Weight | ~354.88 g/mol | [3] |
| Unlabeled CAS Number | 361442-04-8 | [1][3] |
| Storage Conditions | 2-8°C Refrigerator | [3] |
Mechanism of Action: DPP-4 Inhibition and Incretin Signaling
Saxagliptin is a highly selective and potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[3] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP.[3]
These incretin hormones play a crucial role in glucose homeostasis. In response to food intake, they stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon secretion from pancreatic α-cells. The overall effect is a reduction in postprandial and fasting hyperglycemia.
Signaling Pathway of GLP-1 and GIP
The binding of GLP-1 and GIP to their respective receptors on pancreatic β-cells initiates a cascade of intracellular signaling events, primarily mediated by the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which ultimately results in enhanced insulin synthesis and exocytosis.
Caption: Signaling pathway of Saxagliptin's DPP-4 inhibition.
Experimental Protocols
Synthesis and Characterization of Saxagliptin-15N,D2 Hydrochloride
Detailed experimental protocols for the synthesis of Saxagliptin-15N,D2 Hydrochloride are not publicly available and are likely proprietary. However, the general synthetic routes for unlabeled saxagliptin are well-documented in patents. These processes typically involve the coupling of a protected (S)-3-hydroxyadamantylglycine derivative with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, followed by dehydration and deprotection steps. The isotopic labels would be introduced using appropriately labeled starting materials or reagents during the synthesis.
Characterization of Saxagliptin-15N,D2 Hydrochloride would involve a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific reports for the labeled compound are not publicly available, the following methods are standard for the unlabeled compound and would be adapted for the labeled analog.
1. High-Performance Liquid Chromatography (HPLC)
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Purpose: To determine purity and quantify the compound.
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Typical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]
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Detection: UV detection, typically in the range of 210-225 nm.[4]
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Flow Rate: Approximately 1.0 mL/min.[4]
2. Mass Spectrometry (MS)
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Purpose: To confirm the molecular weight and isotopic incorporation.
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Technique: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly used.
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Expected Observation: The molecular ion peak would correspond to the calculated mass of the labeled compound (~354.88 Da for the free base). Fragmentation patterns would be compared to the unlabeled standard to confirm the location of the labels.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To elucidate the chemical structure and confirm the position of the deuterium labels.
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Techniques: ¹H NMR and ¹³C NMR.
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Expected Observation: The ¹H NMR spectrum would show the absence of signals at the positions where deuterium has been substituted. The ¹⁵N labeling would result in characteristic splitting patterns in the ¹³C and ¹H NMR spectra of adjacent nuclei.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.
Materials:
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Recombinant human DPP-4 enzyme
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DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
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Assay buffer (e.g., Tris-HCl, pH 7.5)
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Saxagliptin-15N,D2 Hydrochloride (or unlabeled saxagliptin as a reference compound)
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96-well black microplate
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Fluorescence microplate reader
Procedure:
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Prepare a stock solution of Saxagliptin-15N,D2 Hydrochloride in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.
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In a 96-well microplate, add the diluted compound solutions to the respective wells.
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Include control wells: a "no inhibitor" control (with solvent only) and a "no enzyme" control (with buffer only).
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Add the DPP-4 enzyme solution to all wells except the "no enzyme" control.
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Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
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Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time in a kinetic mode.
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The rate of increase in fluorescence is proportional to the DPP-4 activity.
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Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
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Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Bioanalytical Sample Analysis
The primary application of Saxagliptin-15N,D2 Hydrochloride is as an internal standard in the quantification of saxagliptin in biological matrices such as plasma or serum.
Caption: General workflow for saxagliptin quantification.
This guide provides a foundational understanding of the chemical and biological properties of Saxagliptin-15N,D2 Hydrochloride. For more specific applications and in-depth analytical data, it is recommended to consult the certificates of analysis provided by commercial suppliers or the relevant scientific literature and patents for unlabeled saxagliptin.
